CU-CPT9b -

CU-CPT9b

Catalog Number: EVT-265591
CAS Number:
Molecular Formula: C16H13NO2
Molecular Weight: 251.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CU-CPT9b is an antagonist of toll-like receptor 8 (TLR8; Kd = 21 nM). It inhibits activation of NF-ĸB induced by the TLR8 agonist R-848 in TLR8-overexpressing HEK-Blue cells with an IC50 value of 0.7 nM.
CU-CPT9b is a potent and selective TLR8 inhibitor.

Copper Nanoparticles (Cu NPs)

  • Compound Description: Copper nanoparticles (Cu NPs) are nanoscale particles of copper metal. They are widely studied for their catalytic activity in various reactions, including CO2 electroreduction for the production of fuels and chemicals [, , ]. Their catalytic activity and selectivity are highly dependent on particle size [, ]. For instance, smaller Cu NPs exhibit higher activity and selectivity for H2 and CO production during CO2 electroreduction, while hydrocarbon selectivity decreases []. This size-dependent behavior is attributed to the variation in surface atomic coordination, with smaller nanoparticles possessing a higher proportion of low-coordinated surface sites that enhance H2 and CO production [].

Copper Oxide (CuO)

  • Compound Description: Copper oxide (CuO) is a semiconductor material with applications in various fields. In lithium metal batteries, CuO's lithiophilic nature is utilized to create advanced current collectors that stabilize lithium deposition [, ]. CuO nanosheets grown on copper current collectors can reduce electrode polarization, promoting uniform lithium nucleation and smooth lithium plating [, ]. The vertically aligned channels between CuO nanosheets facilitate fast ion diffusion, reducing local current density and enabling stable lithium metal anodes [, ].

Copper(I) Oxide (Cu2O)

    Copper/Zinc Oxide (Cu/ZnO)

    • Compound Description: Copper/Zinc oxide (Cu/ZnO) is a well-known catalyst system used in the industrial production of methanol from CO2 hydrogenation [, ]. The synergy between Cu and ZnO is crucial for this reaction, with the active sites believed to be located at the ZnO-Cu interface [, ]. Studies suggest that Zn atoms migrate to the Cu surface under reaction conditions, forming ZnO and creating the active ZnO-Cu interface []. The size of the ZnO nanoparticles influences the extent of Zn coverage on Cu, thereby affecting the catalyst's activity [].
    Synthesis Analysis

    The synthesis of CU-CPT9b involves a concise and efficient synthetic route that focuses on creating a 7-phenylpyrazolo[1,5-a]pyrimidine scaffold. The synthetic process has been optimized through structure-activity relationship (SAR) studies, which guided the design to enhance potency and selectivity towards TLR8. The key steps in the synthesis include:

    1. Formation of the Pyrazolo-Pyrimidine Core: This involves cyclization reactions that yield the pyrazolo-pyrimidine structure.
    2. Functionalization: Various substituents are introduced to optimize binding affinity and selectivity for TLR8.
    3. Purification: Techniques such as chromatography are employed to isolate and purify the final product.

    Technical details regarding reaction conditions, reagents used, and yields have been documented to ensure reproducibility and efficiency in synthesis .

    Molecular Structure Analysis

    CU-CPT9b exhibits a complex molecular structure characterized by its pyrazolo-pyrimidine core, which is essential for its interaction with TLR8. The structural data reveal:

    • Molecular Formula: C_{14}H_{12}N_{4}
    • Molecular Weight: Approximately 240.27 g/mol
    • Binding Interactions: CU-CPT9b forms critical hydrogen bonds with residues G351 and V520*, alongside water-mediated interactions that enhance its binding efficacy compared to other compounds like CU-CPT8m .

    The structural analysis indicates that the orientation of specific residues changes upon binding, facilitating stronger interactions with TLR8.

    Chemical Reactions Analysis

    The primary chemical reaction involving CU-CPT9b is its antagonistic interaction with TLR8, which inhibits downstream signaling pathways activated by agonists such as R848. The reaction can be summarized as follows:

    1. Binding Reaction: CU-CPT9b binds to TLR8, preventing its activation by agonists.
    2. Inhibition of NF-kB Activation: This binding results in decreased phosphorylation of IRAK4 and reduced activation of NF-kB, critical for inflammatory responses.

    The technical details surrounding these reactions include kinetic studies that measure the IC50 value of CU-CPT9b at approximately 0.7 nM in HEK-Blue cells overexpressing TLR8 .

    Mechanism of Action

    The mechanism by which CU-CPT9b exerts its effects involves several key processes:

    1. Competitive Inhibition: CU-CPT9b competes with agonists for binding to TLR8.
    2. Conformational Changes: Upon binding, significant conformational changes occur within the receptor that affect downstream signaling pathways.
    3. Downstream Effects: The inhibition leads to reduced expression levels of pro-inflammatory cytokines and other mediators involved in immune responses.

    Data supporting this mechanism include immunoblot analyses showing altered protein levels associated with TLR8 signaling pathways when CU-CPT9b is present .

    Physical and Chemical Properties Analysis

    CU-CPT9b possesses distinct physical and chemical properties that contribute to its functionality:

    • Solubility: Soluble in organic solvents commonly used in biochemical assays.
    • Stability: Demonstrates stability under physiological conditions suitable for biological assays.
    • Melting Point: Specific melting point data is not provided but can be inferred from similar compounds within its class.

    These properties are crucial for its application in laboratory settings and potential therapeutic uses .

    Applications

    CU-CPT9b has significant scientific applications primarily in immunology research:

    • Research Tool: Used as a selective antagonist for TLR8 to study immune modulation.
    • Therapeutic Potential: Investigated for potential therapeutic applications in diseases characterized by excessive inflammation or autoimmune disorders.
    • Drug Development: Serves as a lead compound for developing new drugs targeting TLR8-related pathways.
    Introduction to Toll-like Receptor 8 (TLR8) and Immunomodulation

    Role of TLR8 in Innate Immunity and Pathogen Recognition

    TLR8 is a transmembrane protein belonging to the Toll-like receptor family, characterized by an extracellular leucine-rich repeat (LRR) domain, a transmembrane domain, and an intracellular Toll/interleukin-1 receptor (TIR) domain [9]. Located in endosomal compartments, TLR8 functions as a pattern recognition receptor (PRR) that detects single-stranded RNA (ssRNA) from viruses and bacteria. Unlike TLR7, which prefers GU-rich sequences, TLR8 recognizes AU-rich RNA motifs and RNA secondary structures [3] [9]. TLR8 is predominantly expressed in myeloid-derived immune cells, including monocytes, macrophages, myeloid dendritic cells, and neutrophils, with minimal expression in plasmacytoid dendritic cells and B cells [1] [4]. This cellular distribution enables TLR8 to orchestrate early immune responses by detecting viral ssRNA (e.g., from Influenza A, Coxsackie B virus) and bacterial components [4] [9]. Upon ligand binding, TLR8 undergoes proteolytic cleavage at its Z-loop region, facilitating dimerization and downstream signaling [9].

    Table 1: TLR8 Expression in Immune Cell Subsets

    Cell TypeExpression LevelPrimary Function
    MonocytesHighCytokine production, antigen presentation
    Myeloid Dendritic CellsHighT cell activation, cytokine secretion
    NeutrophilsModeratePhagocytosis, neutrophil extracellular traps
    Plasmacytoid DCsLowType I IFN production
    B CellsNegligibleAntibody production

    Source: [1] [4] [9]

    TLR8 Signaling Pathways: NF-κB Activation and Cytokine Production

    TLR8 signaling exclusively relies on the MyD88 (myeloid differentiation primary response 88)-dependent pathway, distinguishing it from TLR3 (which uses TRIF) and TLR4 (which uses both) [6] [7]. Ligand binding induces TLR8 dimerization, recruiting MyD88 via TIR domain interactions. MyD88 then activates IRAK4 (interleukin-1 receptor-associated kinase 4), which phosphorylates IRAK1. This complex recruits TRAF6 (TNF receptor-associated factor 6), triggering K63-linked polyubiquitination and activating the TAK1 (transforming growth factor β-activated kinase 1) complex [6] [10]. TAK1 phosphorylates IKKβ (IκB kinase β), leading to IκBα degradation and nuclear translocation of NF-κB (p50/RelA dimers) [10]. NF-κB induces transcription of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-12) and chemokines. Unlike TLR7, TLR8 minimally activates IRF7, resulting in weaker type I interferon responses [2]. This pathway also enhances costimulatory molecule expression (CD80/CD86), promoting T-cell activation [6] [9].

    Table 2: Key Signaling Components in TLR8 Pathway

    Signaling MoleculeFunctionDownstream Output
    MyD88Central adaptorRecruits IRAK4/IRAK1
    IRAK4KinasePhosphorylates IRAK1
    TRAF6E3 ubiquitin ligaseActivates TAK1 via ubiquitination
    TAK1KinasePhosphorylates IKKβ
    IKKβKinaseDegrades IκBα, releasing NF-κB
    NF-κBTranscription factorInduces TNF-α, IL-1β, IL-6

    Source: [6] [7] [10]

    Pathological Implications of TLR8 Overactivation in Autoimmune Disorders

    Dysregulated TLR8 activation contributes to autoimmune and chronic inflammatory diseases by responding to self-nucleic acids. Endogenous ligands include microRNAs (e.g., miR-146a-3p) and U1snRNP RNA, which activate TLR8 in the absence of infection [1] [7]. Transgenic mice expressing human TLR8 develop spontaneous multiorgan inflammation targeting the pancreas, kidneys, and joints, correlating with elevated serum cytokines (TNF-α, IL-6, IL-12) and autoantibodies [3]. In humans, TLR8 overexpression is linked to:

    • Systemic Lupus Erythematosus (SLE): TLR8 activation impairs erythropoiesis and promotes inflammatory bone marrow islands [1].
    • Rheumatoid Arthritis (RA): TLR8 aggravates synovial inflammation and fibroblast activation [1] [7].
    • Systemic Sclerosis: TLR8 drives skin fibrosis via fibroblast activation [1].TLR8 also disrupts regulatory T cell (Treg) function, reversing their immunosuppressive activity and promoting effector T cell responses [9]. Unlike TLR7, which promotes lupus-like autoimmunity, TLR8 overactivation associates with organ-specific inflammation (e.g., pancreatitis, arthritis) [3].

    Rationale for TLR8-Specific Antagonist Development

    The distinct pathology of TLR8-driven inflammation necessitates selective inhibition. Broad-spectrum TLR inhibitors may impair beneficial TLR functions (e.g., antiviral defense), while TLR8-specific antagonists offer precision therapy. Key advantages include:

    • Cell-type specificity: Targeting myeloid cells spares TLR7-dependent pDC functions [4] [9].
    • Pathway selectivity: Blocking NF-κB-driven inflammation without affecting IRF7-mediated antiviral responses [2].
    • Disease relevance: Direct inhibition of TLR8 in monocytes/macrophages may halt autoantibody production and tissue damage in SLE, RA, and sclerosis [1] [7].

    Properties

    Product Name

    CU-CPT9b

    IUPAC Name

    4-(4-hydroxy-3-methylphenyl)quinolin-7-ol

    Molecular Formula

    C16H13NO2

    Molecular Weight

    251.28 g/mol

    InChI

    InChI=1S/C16H13NO2/c1-10-8-11(2-5-16(10)19)13-6-7-17-15-9-12(18)3-4-14(13)15/h2-9,18-19H,1H3

    InChI Key

    QXFYDRYRLOHSBD-UHFFFAOYSA-N

    SMILES

    CC1=C(C=CC(=C1)C2=C3C=CC(=CC3=NC=C2)O)O

    Solubility

    Soluble in DMSO

    Synonyms

    CU-CPT9b; CUCPT9b; CU CPT9b

    Canonical SMILES

    CC1=C(C=CC(=C1)C2=C3C=CC(=CC3=NC=C2)O)O

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.